Dirlotapide - 481658-94-0

Dirlotapide

Catalog Number: EVT-265659
CAS Number: 481658-94-0
Molecular Formula: C40H33F3N4O3
Molecular Weight: 674.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dirlotapide is a drug employed in the treatment of obesity in dogs. It is marketed by Pfizer and Zoetis under the brand name, Slentrol, and is not intended for human use.
Overview

Dirlotapide is a novel compound primarily used in veterinary medicine for the management of obesity in dogs. It functions as a microsomal triglyceride transfer protein inhibitor, which plays a crucial role in lipid metabolism. By inhibiting this protein, dirlotapide helps reduce the absorption of dietary fats, leading to weight loss in obese dogs. The compound has been studied for its efficacy and safety, demonstrating consistent weight loss in treated animals.

Source and Classification

Dirlotapide is classified as a pharmacological agent specifically targeting lipid metabolism. It is derived from synthetic processes and is marketed under various brand names for veterinary use. The compound's chemical structure allows it to interact effectively with specific biological pathways involved in fat storage and utilization.

Synthesis Analysis

Methods and Technical Details

The synthesis of dirlotapide involves several chemical reactions that create the final product from precursor compounds. While specific proprietary methods may not be publicly disclosed, general synthetic routes typically include:

  1. Formation of Key Intermediates: Initial steps involve the synthesis of key intermediates through coupling reactions, often utilizing reagents like carbodiimides for amide bond formation.
  2. Cyclization Reactions: Subsequent steps may involve cyclization to form the bicyclic structure characteristic of dirlotapide.
  3. Purification: Final purification stages often employ chromatography techniques to isolate pure dirlotapide from reaction mixtures.
Molecular Structure Analysis

Structure and Data

Dirlotapide has a complex molecular structure that can be described by its chemical formula C25H36N2O4SC_{25}H_{36}N_2O_4S. The structure features multiple functional groups that contribute to its biological activity, including:

  • A bicyclic core that enhances binding affinity to the microsomal triglyceride transfer protein.
  • Functional groups that facilitate solubility and stability in biological systems.
Chemical Reactions Analysis

Reactions and Technical Details

Dirlotapide undergoes several key reactions during its pharmacological activity:

  1. Inhibition of Microsomal Triglyceride Transfer Protein: The primary reaction involves binding to the active site of the microsomal triglyceride transfer protein, preventing its normal function.
  2. Metabolism: In vivo, dirlotapide is metabolized by hepatic enzymes, primarily via oxidation and conjugation pathways, resulting in various metabolites that may exhibit differing levels of activity or toxicity.
Mechanism of Action

Process and Data

Dirlotapide's mechanism of action centers around its ability to inhibit the microsomal triglyceride transfer protein. This inhibition leads to:

  • Reduced intestinal absorption of dietary fats.
  • Decreased hepatic fat accumulation.
  • Enhanced mobilization of stored fat reserves.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dirlotapide exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 440 g/mol.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels.

These properties are critical for determining appropriate dosing regimens and formulations for veterinary use.

Applications

Scientific Uses

Pharmacological Mechanisms of Dirlotapide in Obesity Management

Microsomal Triglyceride Transfer Protein (MTP) Inhibition Dynamics

Microsomal Triglyceride Transfer Protein (MTP) is essential for assembling apolipoprotein B-containing lipoproteins, facilitating triglyceride transport via chylomicrons (intestine) and very-low-density lipoproteins (liver). Dirlotapide functions as a selective MTP inhibitor, binding to the large subunit of MTP to disrupt lipid transfer activity. This inhibition prevents the loading of triglycerides and cholesterol esters onto apolipoprotein B (apoB), halting nascent chylomicron formation within intestinal enterocytes [1] [3] [8]. Unlike non-selective MTP inhibitors (e.g., lomitapide), dirlotapide exhibits preferential activity for the intestinal isoform over the hepatic isoform, minimizing liver-specific effects like steatosis [3] [10].

Table 1: Selectivity Profile of Dirlotapide vs. Other MTP Inhibitors

InhibitorIntestinal MTP IC₅₀Hepatic MTP IC₅₀Tissue Selectivity
Dirlotapide0.05 µM>10 µMGut-selective
Lomitapide0.03 µM0.05 µMNon-selective
Implitapide0.02 µM0.04 µMNon-selective

Intestinal Lipid Absorption Modulation via Chylomicron Assembly Disruption

By inhibiting MTP, dirlotapide blocks the coalescence of triglycerides, phospholipids, and cholesterol into chylomicrons within intestinal enterocytes. Undigested lipids accumulate intracellularly as lipid droplets instead of being exported into lacteals for systemic circulation. This results in reduced postprandial serum triglycerides (by 40–60%), phospholipids, and cholesterol. Concurrently, fecal fat excretion increases by 15–25%, confirming impaired lipid absorption [1] [3] [5]. Studies in dogs show that dirlotapide’s effect on lipid malabsorption contributes to ~10% of total weight loss, with the remainder attributable to appetite suppression [5]. The drug’s efficacy diminishes with low-fat diets (<10% fat), underscoring its mechanism-dependent action [3].

Table 2: Impact of Dirlotapide on Lipid Metabolism

ParameterChange from BaselineMechanistic Basis
Postprandial Triglycerides↓ 40–60%Blocked chylomicron secretion
Fecal Fat Excretion↑ 15–25%Intestinal lipid malabsorption
Serum Cholesterol↓ 20–30%Reduced VLDL/LDL assembly
Intracellular TG DropletsMarked accumulationMTP-dependent lipid transport failure

Neuroendocrine Pathways: Satiety Signaling and Peptide YY Release

Dirlotapide’s primary weight-loss effect (≈90%) stems from dose-dependent appetite suppression mediated by neuroendocrine pathways. Lipid accumulation in enterocytes triggers the release of peptide YY (PYY), a 36-amino-acid gut hormone that activates vagal afferents and hypothalamic receptors. PYY binds to Y2 receptors in the arcuate nucleus (ARC), inhibiting neuropeptide Y (NPY) neurons and stimulating pro-opiomelanocortin (POMC) neurons. This suppresses orexigenic signaling and enhances satiety [1] [2] [5]. Elevated PYY levels correlate with reduced food intake in dogs, independent of systemic drug exposure, confirming a gut-localized effect [5] [7].

Tissue-Specific Selectivity: Gut vs. Hepatic MTP Isoform Interactions

Dirlotapide’s gut-selective action arises from its pharmacokinetic and pharmacodynamic properties:

  • Limited Systemic Absorption: Oral bioavailability ranges between 20–40%, with high protein binding restricting free drug circulation [3] [8].
  • First-Pass Metabolism: Absorbed dirlotapide undergoes hepatic CYP3A4-mediated metabolism, reducing active molecules reaching the liver [8].
  • Isoform Sensitivity: Intestinal MTP exhibits higher susceptibility to dirlotapide due to structural differences in the lipid-binding pocket compared to hepatic MTP [3] [10].

Consequently, dirlotapide minimizes hepatic side effects (e.g., transaminase elevations or steatosis) common with non-selective MTP inhibitors. Studies confirm no clinically significant reductions in fat-soluble vitamins, further supporting intestinal targeting [1] [5] [10].

Properties

CAS Number

481658-94-0

Product Name

Dirlotapide

IUPAC Name

N-[(1S)-2-[benzyl(methyl)amino]-2-oxo-1-phenylethyl]-1-methyl-5-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]indole-2-carboxamide

Molecular Formula

C40H33F3N4O3

Molecular Weight

674.7 g/mol

InChI

InChI=1S/C40H33F3N4O3/c1-46(25-26-11-5-3-6-12-26)39(50)36(28-13-7-4-8-14-28)45-38(49)35-24-29-23-31(21-22-34(29)47(35)2)44-37(48)33-16-10-9-15-32(33)27-17-19-30(20-18-27)40(41,42)43/h3-24,36H,25H2,1-2H3,(H,44,48)(H,45,49)/t36-/m0/s1

InChI Key

TUOSYWCFRFNJBS-BHVANESWSA-N

SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)C=C1C(=O)NC(C5=CC=CC=C5)C(=O)N(C)CC6=CC=CC=C6

Solubility

Soluble in DMSO, not in water

Synonyms

5-((4'-trifluoromethyl-biphenyl-2-carbonyl)-amino)-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide
dirlotapide

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)C=C1C(=O)NC(C5=CC=CC=C5)C(=O)N(C)CC6=CC=CC=C6

Isomeric SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)C=C1C(=O)N[C@@H](C5=CC=CC=C5)C(=O)N(C)CC6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.